

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Cat. No.: B2500404

[Get Quote](#)

An In-Depth Technical Guide to **1,1-Dioxo-thiomorpholine-4-carbonyl Chloride**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1,1-Dioxo-thiomorpholine-4-carbonyl Chloride**, a key building block in modern medicinal chemistry. We delve into the synthesis of its crucial precursor, thiomorpholine 1,1-dioxide, and the subsequent conversion to the title carbamoyl chloride. The guide explores the fundamental reactivity of this reagent, grounded in the principles of carbonyl chemistry, and elucidates its strategic application in the synthesis of complex molecular architectures for drug development. Particular emphasis is placed on the rationale behind experimental designs and the role of the thiomorpholine 1,1-dioxide scaffold in shaping the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

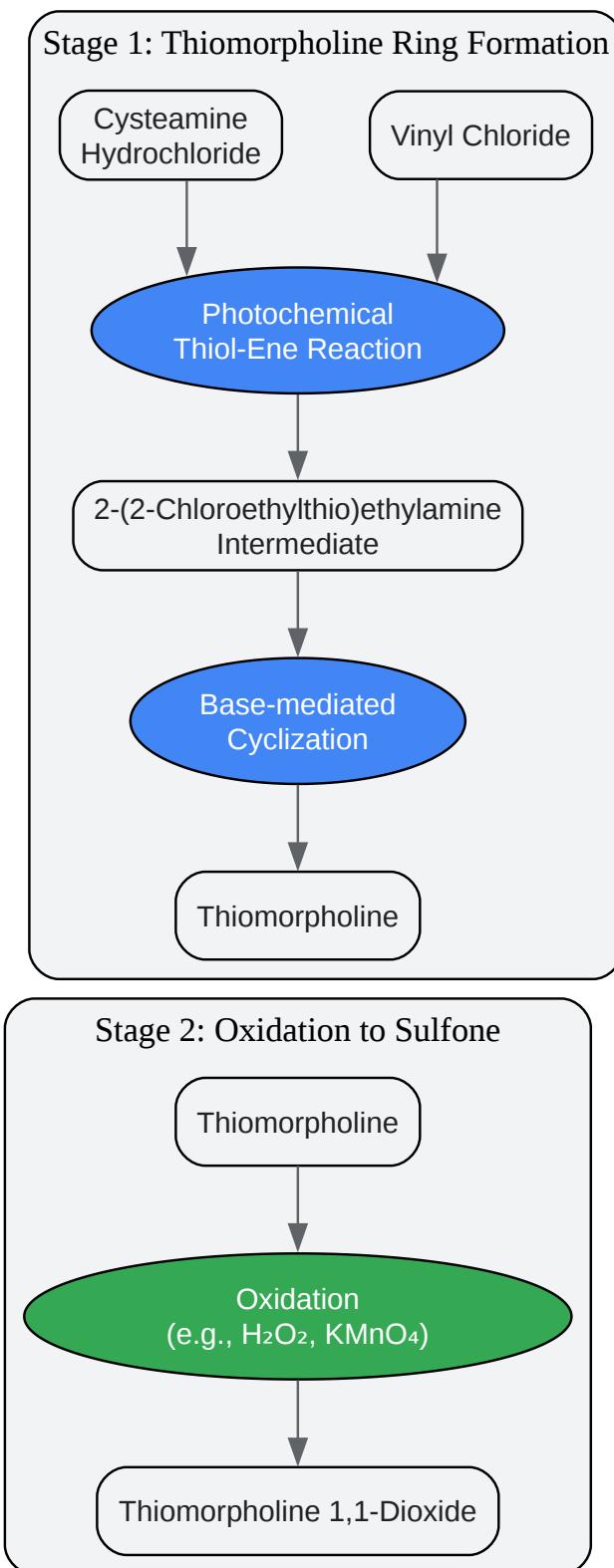
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates due to their favorable biological and physicochemical properties. These are often referred to as "privileged scaffolds." The thiomorpholine ring system, and

particularly its oxidized form, thiomorpholine 1,1-dioxide, has emerged as such a scaffold.^[1] The core structure consists of a saturated six-membered ring containing a nitrogen atom and a sulfur atom. The 1,1-dioxide form indicates that the sulfur atom is in its highest oxidation state, forming a sulfone group.

The incorporation of the thiomorpholine 1,1-dioxide moiety into a drug candidate can offer several advantages:

- **Metabolic Stability:** The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug.
- **Solubility and Polarity:** The sulfone introduces a polar, hydrogen-bond accepting feature, which can enhance aqueous solubility and influence interactions with biological targets.
- **Defined Geometry:** The saturated ring provides a well-defined three-dimensional geometry, allowing for precise positioning of substituents to optimize binding to target proteins.


Given these benefits, the ability to efficiently incorporate this scaffold into novel molecules is of paramount importance to drug discovery programs. **1,1-Dioxo-thiomorpholine-4-carbonyl Chloride** serves as a highly reactive and versatile electrophilic handle for achieving this goal.

Synthesis of Key Precursor: Thiomorpholine 1,1-Dioxide

The journey to the title compound begins with the preparation of its parent amine, thiomorpholine 1,1-dioxide. The primary strategy involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This can be achieved through various established methods, often starting from commercially available thiomorpholine or a protected version thereof.

Conceptual Workflow for Precursor Synthesis

The synthesis is a two-stage process: first, the formation of the thiomorpholine ring system, followed by its oxidation. Modern approaches, such as telescoped continuous flow processes, have been developed to make this synthesis more efficient and safer, particularly by avoiding the isolation of hazardous intermediates.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for Thiomorpholine 1,1-Dioxide.

Experimental Protocol: Oxidation of Thiomorpholine

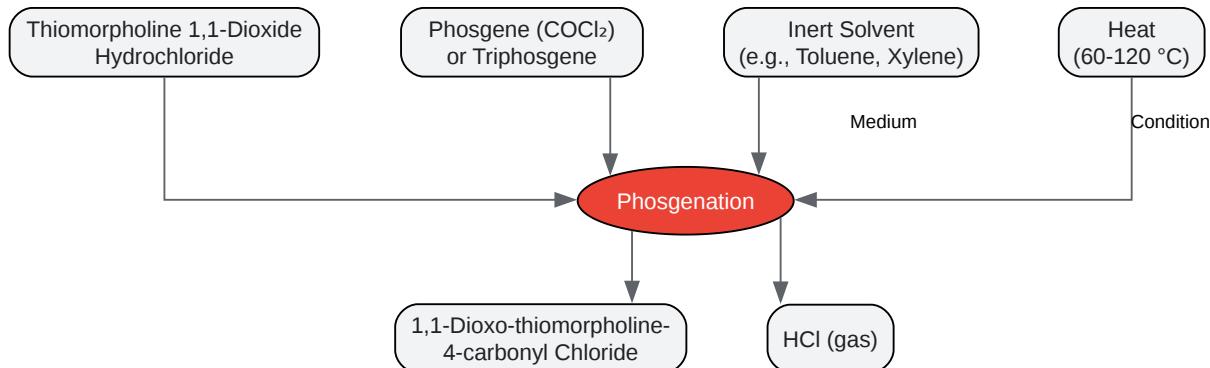
This protocol describes a common laboratory-scale synthesis via the oxidation of thiomorpholine. The choice of a strong oxidant like potassium permanganate (KMnO_4) ensures complete conversion to the sulfone.

Materials:

- N-protected Thiomorpholine (e.g., tert-Butyl thiomorpholine-4-carboxylate)
- Potassium Permanganate (KMnO_4)
- Water
- Ethyl Acetate
- Concentrated Hydrochloric Acid (HCl)
- Reaction flask, magnetic stirrer, ice bath, filtration apparatus

Step-by-Step Procedure:

- Oxidation:
 - In a reaction flask, dissolve the N-protected thiomorpholine (1.0 eq) in water.^[4]
 - Cool the solution in an ice bath to maintain a temperature below 25 °C.^[4]
 - Slowly add potassium permanganate (in portions, ~4.0-5.0 eq) to the stirred solution, ensuring the temperature does not exceed the set limit. The reaction is highly exothermic and careful control is crucial to prevent side reactions.^[4]
 - After the addition is complete, allow the reaction to warm to approximately 40 °C and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.^[4]
 - Cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.


- Concentrate the filtrate under reduced pressure to obtain the crude N-protected thiomorpholine 1,1-dioxide. This intermediate can be purified by recrystallization from a suitable solvent like ethyl acetate.[4]
- Deprotection:
 - Dissolve the purified N-protected thiomorpholine 1,1-dioxide (1.0 eq) in a mixture of tetrahydrofuran and methanol.[5]
 - Slowly add concentrated hydrochloric acid (~4.0-5.0 eq) to the solution while stirring at room temperature.[5]
 - Continue stirring for 3-5 hours until the reaction is complete (monitored by TLC).[5]
 - Concentrate the mixture under reduced pressure to remove the solvents and excess HCl.
 - The resulting solid, Thiomorpholine 1,1-Dioxide Hydrochloride, can be purified by suspending in methanol, filtering, and drying to yield the final product as colorless crystals. [5]

Synthesis of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

The conversion of the secondary amine in thiomorpholine 1,1-dioxide to a carbamoyl chloride is a key transformation that turns the nucleophilic nitrogen into a potent electrophilic site. This is typically achieved by reaction with phosgene (COCl_2) or a solid phosgene equivalent like triphosgene.[4]

Mechanistic Rationale

The reaction of a secondary amine with phosgene proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of phosgene.[6] A molecule of HCl is eliminated, and because the starting material is an amine, this HCl is immediately neutralized by a second equivalent of the starting amine, forming the amine hydrochloride salt. To drive the reaction to completion, this salt must also be converted. This is often achieved by heating the reaction mixture with excess phosgene, which converts the hydrochloride salt to the desired carbamoyl chloride.[7] Using the pre-formed hydrochloride salt of the amine is a common and effective strategy.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of the title compound via phosgenation.

Experimental Protocol: Phosgenation

This protocol is a representative procedure based on established methods for synthesizing carbamoyl chlorides from secondary amine hydrochlorides.^{[7][8]} Caution: Phosgene is an extremely toxic gas. Triphosgene is a solid but decomposes to phosgene. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Materials:

- Thiomorpholine 1,1-Dioxide Hydrochloride
- Triphosgene (Bis(trichloromethyl) carbonate) or a solution of Phosgene in Toluene
- Inert, high-boiling solvent (e.g., Toluene, Xylene)
- Reaction vessel equipped with a reflux condenser, gas inlet/outlet, and magnetic stirrer

Step-by-Step Procedure:

- Setup: Suspend Thiomorpholine 1,1-Dioxide Hydrochloride (1.0 eq) in an inert solvent such as toluene in the reaction vessel.^[8]

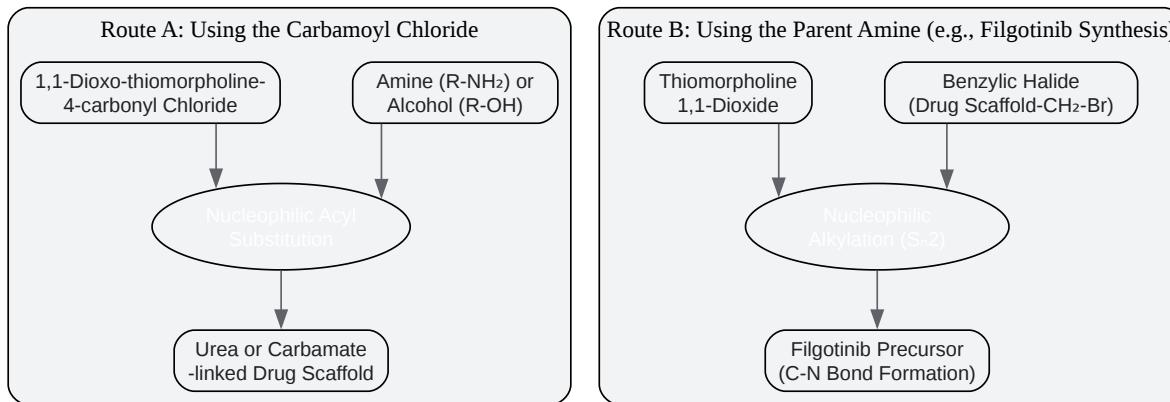
- Reagent Addition:
 - Using Phosgene Gas: Bubble phosgene gas into the suspension while stirring.[7]
 - Using Triphosgene: Add triphosgene (~0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene) to the suspension in portions.
- Reaction: Heat the mixture to 60–120 °C and maintain stirring. The reaction progress can be monitored by the cessation of HCl gas evolution and the dissolution of the solid starting material.[8] The elevated temperature is critical for converting the stable hydrochloride salt into the product.[7]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove any residual phosgene and HCl.
- Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, may be achieved by distillation under high vacuum or recrystallization, though the crude product is often of sufficient purity for subsequent steps.

Properties and Reactivity

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a crystalline solid that is sensitive to moisture.[4] Its high reactivity stems from the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing chlorine atom.

Property	Value	Reference
CAS Number	39093-77-1	[9]
Molecular Formula	C ₅ H ₈ CINO ₃ S	
Molecular Weight	197.64 g/mol	
Physical Form	Solid	
Purity (Typical)	>95%	
Storage	Store under inert atmosphere, freezer (-20°C)	

The presence of the strongly electron-withdrawing sulfone group further enhances the electrophilicity of the carbonyl carbon, making this reagent more reactive than simple dialkylcarbamoyl chlorides. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles:


- Reaction with Amines: Forms substituted ureas.
- Reaction with Alcohols/Phenols: Forms carbamates.
- Hydrolysis: Reacts with water to form the unstable carbamic acid, which decomposes to thiomorpholine 1,1-dioxide and CO₂.^[4] This necessitates handling the compound under anhydrous conditions.

Applications in Medicinal Chemistry

The primary utility of **1,1-Dioxo-thiomorpholine-4-carbonyl Chloride** is as an efficient building block for introducing the thiomorpholine 1,1-dioxide scaffold into a target molecule via a stable urea or carbamate linkage.

However, it is crucial for the drug development professional to recognize that the parent amine, thiomorpholine 1,1-dioxide, is also widely used directly as a nucleophile. A prominent example is in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.^{[1][10]}

In several reported syntheses of Filgotinib, a key step involves the N-alkylation of thiomorpholine 1,1-dioxide with a benzylic bromide or a similar electrophile.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Contrasting synthetic applications of the scaffold.

This distinction is vital. A researcher designing a synthetic route has a choice:

- Use **1,1-Dioxo-thiomorpholine-4-carbonyl Chloride** when the goal is to form a robust urea or carbamate linker to the core scaffold.
- Use Thiomorpholine 1,1-Dioxide directly when a simple N-C bond is desired, typically through alkylation or other coupling reactions.

The development of potent and selective JAK inhibitors like Filgotinib for treating autoimmune diseases highlights the therapeutic value imparted by the thiomorpholine 1,1-dioxide moiety. [10][12][13] The choice of synthetic route is therefore a strategic decision based on the desired final molecular architecture and linker chemistry.

Conclusion

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a high-value, reactive intermediate whose importance is derived from the desirable properties of the thiomorpholine 1,1-dioxide scaffold it carries. A thorough understanding of its synthesis, from the preparation of its parent amine

precursor to the final phosgenation step, allows chemists to access this building block reliably. By appreciating its electrophilic nature and contrasting its application with the nucleophilic use of its parent amine, drug discovery professionals can strategically deploy this scaffold to construct novel therapeutics with potentially superior pharmacological profiles. As the quest for new treatments for inflammatory, autoimmune, and proliferative diseases continues, the thiomorpholine 1,1-dioxide core and its activated derivatives will undoubtedly remain a cornerstone of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]
- 8. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 9. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]
- 10. Filgotinib – All About Drugs [allfordrugs.com]
- 11. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]

- 13. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1-Dioxo-thiomorpholine-4-carbonyl Chloride discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2500404#1-1-dioxo-thiomorpholine-4-carbonyl-chloride-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com